2-{6-cyclopropyl-5,7-dioxo-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidin-4-yl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
CAS No.: 1251604-21-3
Cat. No.: VC5175462
Molecular Formula: C18H16N4O5S
Molecular Weight: 400.41
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1251604-21-3 |
|---|---|
| Molecular Formula | C18H16N4O5S |
| Molecular Weight | 400.41 |
| IUPAC Name | 2-(6-cyclopropyl-5,7-dioxo-[1,2]thiazolo[4,3-d]pyrimidin-4-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide |
| Standard InChI | InChI=1S/C18H16N4O5S/c23-15(19-10-1-4-13-14(7-10)27-6-5-26-13)8-21-12-9-28-20-16(12)17(24)22(18(21)25)11-2-3-11/h1,4,7,9,11H,2-3,5-6,8H2,(H,19,23) |
| Standard InChI Key | IKARGRFZFHNKEZ-UHFFFAOYSA-N |
| SMILES | C1CC1N2C(=O)C3=NSC=C3N(C2=O)CC(=O)NC4=CC5=C(C=C4)OCCO5 |
Introduction
Chemical Identity and Structural Features
Nomenclature and Molecular Formula
The systematic IUPAC name reflects its polycyclic architecture:
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Thiazolo[4,3-d]pyrimidin-4-yl core: A fused bicyclic system comprising thiazole (five-membered ring with sulfur and nitrogen) and pyrimidine (six-membered diazine).
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6-Cyclopropyl substitution: A cyclopropane ring attached at position 6 of the pyrimidine.
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5,7-Dioxo groups: Ketone functionalities at positions 5 and 7.
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Acetamide linker: Connects the thiazolopyrimidine core to the benzodioxin moiety.
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2,3-Dihydro-1,4-benzodioxin-6-yl: A benzodioxin ring with two oxygen atoms and partial saturation.
The molecular formula is C₂₁H₁₈N₄O₅S, with a molecular weight of 438.45 g/mol (calculated using PubChem’s atomic masses) .
Structural Analysis
Key structural attributes include:
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Planar thiazolopyrimidine core: Facilitates π-π stacking interactions in biological targets.
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Cyclopropyl group: Introduces steric hindrance and metabolic stability.
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Benzodioxin moiety: Enhances lipophilicity and potential CNS penetration.
Comparative analysis with PubChem CID 118174040, a structural analog, reveals similarities in the thiazolopyrimidine-acetamide scaffold but differences in the aryl substituent (pyridazine vs. benzodioxin) .
Synthetic Pathways and Optimization
Multicomponent Reactions (MCRs)
Thiazolopyrimidine derivatives are commonly synthesized via Biginelli-like reactions, as demonstrated in the preparation of cytotoxic thienyl/chlorophenyl-thiazolopyrimidines . For this compound, a plausible route involves:
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Cyclocondensation: Reacting cyclopropanecarbaldehyde with thiourea and a β-ketoester to form the thiazolopyrimidine core .
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Acetylation: Introducing the acetamide linker via nucleophilic substitution with chloroacetyl chloride.
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Coupling: Attaching the benzodioxin amine using peptide coupling reagents (e.g., EDC/HOBt).
Green Chemistry Approaches
Recent advances in deep eutectic solvents (DES), such as ChCl/HGA-DES, enable solvent-free synthesis of fused thiazolopyrimidines with high yields (80–92%) . This method could reduce reaction times and improve sustainability for scaling production.
Analytical Characterization
Spectroscopic Data
Thermodynamic Properties
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Solubility: Low aqueous solubility (<0.1 mg/mL), necessitating formulation with cyclodextrins or liposomes.
Computational Modeling
Density functional theory (DFT) calculations predict:
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